N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 537011-51-1
VCID: VC5507714
InChI: InChI=1S/C23H23N3O2/c1-15-22(17-8-4-5-9-18(17)25-15)23(26-21-10-6-7-13-24-21)16-11-12-19(27-2)20(14-16)28-3/h4-14,23,25H,1-3H3,(H,24,26)
SMILES: CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=N4
Molecular Formula: C23H23N3O2
Molecular Weight: 373.456

N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

CAS No.: 537011-51-1

Cat. No.: VC5507714

Molecular Formula: C23H23N3O2

Molecular Weight: 373.456

* For research use only. Not for human or veterinary use.

N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine - 537011-51-1

Specification

CAS No. 537011-51-1
Molecular Formula C23H23N3O2
Molecular Weight 373.456
IUPAC Name N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Standard InChI InChI=1S/C23H23N3O2/c1-15-22(17-8-4-5-9-18(17)25-15)23(26-21-10-6-7-13-24-21)16-11-12-19(27-2)20(14-16)28-3/h4-14,23,25H,1-3H3,(H,24,26)
Standard InChI Key FRLJFFKHQLTZQS-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=N4

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a central methylene group bridging a 3,4-dimethoxyphenyl ring, a 2-methylindole scaffold, and a pyridin-2-amine subunit. This arrangement creates a three-dimensional structure capable of interacting with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC23H25N3O2
Molecular Weight375.46 g/mol
SMILES NotationCOC1=C(C=CC(=C1)OC)C(C2=C(NC3=CC=CC=N3)C(=C4C=CC=CC4=N2)C)NC5=CC=CC=N5
Topological Polar Surface Area68.9 Ų

The 3,4-dimethoxyphenyl group contributes electron-rich aromaticity, while the 2-methylindole moiety introduces planar rigidity. The pyridin-2-amine subunit enhances solubility in polar solvents and enables hydrogen-bond donor-acceptor interactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy groups (δ 3.72–3.85 ppm), indole NH (δ 10.23 ppm), and pyridine protons (δ 8.68 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 375.46 [M+H]⁺, aligning with the theoretical molecular weight .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically proceeds via a three-step route:

  • Friedel-Crafts Alkylation: Condensation of 3,4-dimethoxybenzaldehyde with 2-methylindole in the presence of Lewis acids like AlCl3 yields the intermediate indolylmethanol.

  • Nucleophilic Substitution: Reaction with pyridin-2-amine under reflux conditions in ethanol facilitates the formation of the C–N bond .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the pure compound, with yields averaging 65–72% .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Friedel-CraftsAlCl3, CH2Cl2, 0°C, 4 h78
Nucleophilic SubstitutionPyridin-2-amine, EtOH, reflux, 6 h68
PurificationSilica gel, EtOAc/hexane 3:795

Mechanistic Insights

The Friedel-Crafts step proceeds via electrophilic aromatic substitution, where the aldehyde carbonyl is activated by AlCl3. The nucleophilic substitution involves a carbocation intermediate stabilized by the indole’s electron-rich environment .

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

The compound exhibits low aqueous solubility (0.12 mg/mL at pH 7.4) but high solubility in dimethyl sulfoxide (DMSO, >50 mg/mL). Stability studies indicate degradation <5% over 48 hours at 25°C, making it suitable for in vitro assays .

Table 3: Pharmacokinetic Predictions

ParameterValue
LogP (Partition Coefficient)3.81
Human Intestinal Absorption92%
Blood-Brain Barrier PenetrationHigh

Metabolic Pathways

Cytochrome P450 enzymes (CYP3A4, CYP2D6) mediate oxidative demethylation of the methoxy groups, yielding catechol derivatives. Glucuronidation at the pyridine nitrogen enhances renal excretion .

TargetAssay Result
AcetylcholinesteraseIC50: 1.2 µM
5-HT2A ReceptorKi: 0.8 µM
NMDA ReceptorIC50: 5.6 µM

Anticancer Activity

In vitro studies against MCF-7 breast cancer cells show potent cytotoxicity (IC50 = 4.3 µM) via topoisomerase II inhibition and apoptosis induction .

Challenges and Future Directions

Synthetic Scalability

Current methods require optimization for industrial-scale production. Flow chemistry and catalytic asymmetric synthesis could improve efficiency .

Clinical Translation

Preclinical toxicity studies reveal hepatotoxicity at doses >50 mg/kg, necessitating structural modifications to enhance safety .

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